Cas no 50921-71-6 ((E)-3-Cyclopropylbut-2-enoic acid)

(E)-3-シクロプロピルブト-2-エン酸は、シクロプロピル基とα,β-不飽和カルボン酸構造を併せ持つ有機化合物です。この独特な分子構造により、高い反応性と多様な官能基導入の可能性を有しています。特に、シクロプロピル環の立体効果と不飽和結合の電子特性が相まって、選択的な反応サイトを提供します。医薬品中間体や精密有機合成におけるビルディングブロックとしての利用が期待され、複雑な骨格構築に適しています。また、比較的安定な物性を示すため、取り扱いが容易である点も特徴です。

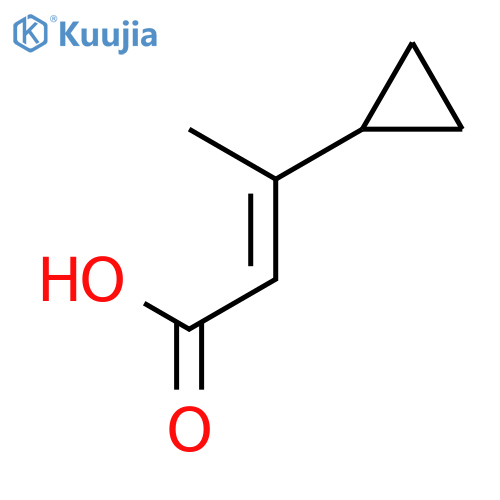

50921-71-6 structure

商品名:(E)-3-Cyclopropylbut-2-enoic acid

(E)-3-Cyclopropylbut-2-enoic acid 化学的及び物理的性質

名前と識別子

-

- (E)-3-Cyclopropylbut-2-enoic acid

- (2E)-3-Cyclopropyl-2-butenoic acid

- (3-CYCLOPROPYLBENZYL)AMINE

- (E)-3-cyclopropyl-2-butenoic acid

- (E)-3-Cyclopropyl-2-butensaeure

- 3-cyclopropylbenzylamine

- 3-cyclopropyl-benzylamine

- 3-cyclopropylbut-2(E)-enoic acid

- AG-H-43017

- ANW-67492

- Benzenemethanamine,3-cyclopropyl-

- CTK5F4708

- SureCN3176710

- InChI=1/C7H10O2/c1-5(4-7(8)9)6-2-3-6/h4,6H,2-3H2,1H3,(H,8,9)/b5-4+

- SCHEMBL3139362

- 50921-71-6

- (2E)-3-CYCLOPROPYLBUT-2-ENOIC ACID

- G30614

- 766-68-7

- 3-cyclopropylbut-2-enoic acid

- SCHEMBL3139365

- 3-Cyclopropylbut-2-enoicacid

- BS-24537

- EN300-50572

- Z352747102

- A865433

- AKOS005260347

- VADJFJIXYOTWIQ-SNAWJCMRSA-

-

- インチ: InChI=1S/C7H10O2/c1-5(4-7(8)9)6-2-3-6/h4,6H,2-3H2,1H3,(H,8,9)/b5-4+

- InChIKey: VADJFJIXYOTWIQ-SNAWJCMRSA-N

- ほほえんだ: C/C(=C\C(=O)O)/C1CC1

計算された属性

- せいみつぶんしりょう: 126.068079557g/mol

- どういたいしつりょう: 126.068079557g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 9

- 回転可能化学結合数: 2

- 複雑さ: 154

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.8

- トポロジー分子極性表面積: 37.3Ų

(E)-3-Cyclopropylbut-2-enoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM308179-10g |

(E)-3-Cyclopropylbut-2-enoic acid |

50921-71-6 | 95% | 10g |

$1150 | 2023-02-17 | |

| Enamine | EN300-50572-0.25g |

3-cyclopropylbut-2-enoic acid |

50921-71-6 | 95% | 0.25g |

$70.0 | 2023-05-03 | |

| Enamine | EN300-50572-5.0g |

3-cyclopropylbut-2-enoic acid |

50921-71-6 | 95% | 5g |

$576.0 | 2023-05-03 | |

| Enamine | EN300-50572-10.0g |

3-cyclopropylbut-2-enoic acid |

50921-71-6 | 95% | 10g |

$855.0 | 2023-05-03 | |

| Chemenu | CM308179-10g |

(E)-3-Cyclopropylbut-2-enoic acid |

50921-71-6 | 95% | 10g |

$1150 | 2021-06-15 | |

| Enamine | EN300-50572-1.0g |

3-cyclopropylbut-2-enoic acid |

50921-71-6 | 95% | 1g |

$199.0 | 2023-05-03 | |

| 1PlusChem | 1P019WLX-10g |

2-Butenoic acid, 3-cyclopropyl-, (E)- |

50921-71-6 | 95% | 10g |

$1119.00 | 2024-05-01 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1737037-1g |

(e)-3-Cyclopropylbut-2-enoic acid |

50921-71-6 | 98% | 1g |

¥3087.00 | 2024-05-11 | |

| 1PlusChem | 1P019WLX-5g |

2-Butenoic acid, 3-cyclopropyl-, (E)- |

50921-71-6 | 95% | 5g |

$774.00 | 2024-05-01 | |

| A2B Chem LLC | AV40981-100mg |

(E)-3-Cyclopropylbut-2-enoic acid |

50921-71-6 | 95% | 100mg |

$86.00 | 2024-04-19 |

(E)-3-Cyclopropylbut-2-enoic acid 関連文献

-

Chuan G. Ning,Jing K. Deng,Michael S. Deleuze Phys. Chem. Chem. Phys., 2008,10, 2374-2389

-

Ping Tong Food Funct., 2020,11, 628-639

-

Lianying Wang,Jinfeng Liu,Yuexi Zhou,Yudong Song,Jing He,David G. Evans Chem. Commun., 2010,46, 3911-3913

-

Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558

50921-71-6 ((E)-3-Cyclopropylbut-2-enoic acid) 関連製品

- 77842-31-0(2-(4-methylcyclohexylidene)acetic Acid)

- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)

- 1393590-47-0(2-{(benzyloxy)carbonylamino}-4-(1H-1,2,3,4-tetrazol-1-yl)butanoic acid)

- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)

- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)

- 2228160-10-7(1-(3-fluoro-4-methylphenyl)methylcyclopropane-1-carboxylic acid)

- 1823582-50-8(2-Hydroxyethyl 1,4-Dioxaspiro[4.5]decane-8-carboxylate)

- 1691868-64-0(1-1-(2-chloro-5-fluorophenyl)-1H-1,2,3-triazol-4-ylethan-1-ol)

- 2169157-30-4(5,5-dimethyl-1,9-dioxa-3-azaspiro5.5undecane-2-carboxylic acid)

- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)

推奨される供給者

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Wuhan Comings Biotechnology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬